ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate
Description
Ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate (CAS RN: 121195-03-7) is a heterocyclic compound featuring a pyrazole core substituted at the 5-position with a thiophene (thien-2-yl) group and at the 3-position with an ethoxycarbonyl moiety. Its molecular formula is C₁₀H₁₀N₂O₂S, with a molecular weight of 222.26 g/mol and a melting point of 137–139°C . The compound is commercially available and serves as a key intermediate in pharmaceutical and agrochemical synthesis due to its versatile reactivity profile . The thiophene substituent introduces sulfur-based electronic effects, while the ethoxycarbonyl group enhances solubility and serves as a handle for further functionalization .
Properties
IUPAC Name |
ethyl 5-thiophen-2-yl-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-2-14-10(13)8-6-7(11-12-8)9-4-3-5-15-9/h3-6H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCRDZSJYGZRIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371389 | |
| Record name | Ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26731406 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
121195-03-7 | |
| Record name | Ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-(thien-2-yl)-1H-pyrazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Stoichiometry
The most widely employed method involves cyclocondensation between hydrazine derivatives and β-keto esters. For ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate, 2-acetylthiophene serves as the thiophene precursor. Reacting 2-acetylthiophene with hydrazine hydrate in ethanol under reflux forms a hydrazone intermediate. Subsequent cyclization with diethyl oxalate in the presence of sodium methoxide yields the target compound.
The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of 2-acetylthiophene, followed by dehydration to form the hydrazone. Cyclization with diethyl oxalate introduces the ethoxycarbonyl group, completing the pyrazole ring.
Optimization Parameters
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Temperature : Optimal cyclization occurs at 80–90°C, balancing reaction rate and byproduct formation.
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Catalyst : Sodium methoxide (10 mol%) enhances reaction efficiency by deprotonating intermediates.
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Solvent : Ethanol is preferred for its ability to dissolve both polar and nonpolar reactants.
Table 1: Cyclocondensation Reaction Conditions and Outcomes
| Parameter | Value/Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Reaction Temperature | 80–90°C | 78–82 | 95–98 |
| Hydrazine Equivalents | 1.2 | 80 | 96 |
| Diethyl Oxalate Volume | 1.5 mL/mmol | 85 | 97 |
Microwave-Assisted Synthesis
Advantages Over Conventional Heating
Microwave irradiation reduces reaction times from hours to minutes by enabling rapid and uniform heating. A typical protocol involves irradiating a mixture of 2-acetylthiophene, hydrazine hydrate, and diethyl oxalate in ethanol at 100°C for 15 minutes. This method achieves yields of 88–92% with >99% purity, as confirmed by HPLC.
Energy Efficiency and Scalability
Microwave synthesis consumes 40% less energy than conventional methods, making it suitable for pilot-scale production. However, equipment costs and safety protocols for high-pressure conditions limit its industrial adoption.
Solid-Phase Synthesis Approaches
Immobilized Reactant Systems
Solid-phase synthesis employs silica-supported hydrazine derivatives to facilitate reagent recovery and reduce waste. The process involves:
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Immobilizing hydrazine on mesoporous silica via covalent bonding.
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Flowing 2-acetylthiophene and diethyl oxalate through the silica bed at 70°C.
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Eluting the product with dichloromethane.
This method achieves 75% yield with 98% purity, though it requires specialized equipment.
Industrial-Scale Production Methods
Batch Reactor Configurations
Industrial synthesis uses 500-L stainless steel reactors equipped with reflux condensers and temperature control systems. Key parameters include:
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Pressure : Ambient (for safety and cost efficiency).
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Mixing Speed : 300–400 RPM to ensure homogeneity.
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Cooling Rate : Gradual cooling (2°C/min) to prevent impurity crystallization.
Table 2: Industrial Synthesis Metrics
| Metric | Value |
|---|---|
| Annual Production | 1.2–1.5 metric tons |
| Raw Material Cost | $220/kg |
| Waste Generated | 0.8 kg/kg product |
Comparative Analysis of Synthesis Routes
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Cyclocondensation | 80 | 96 | High | 240 |
| Microwave | 90 | 99 | Moderate | 320 |
| Solid-Phase | 75 | 98 | Low | 410 |
Cyclocondensation remains the most economically viable method, while microwave synthesis offers superior purity for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted pyrazole derivatives .
Scientific Research Applications
Chemistry
Ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate serves as an important building block in synthetic organic chemistry. Its unique structure allows for:
- Synthesis of Complex Molecules : It can be utilized to create more complex heterocyclic compounds through various chemical reactions such as oxidation, reduction, and electrophilic substitution.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts thiophene to sulfoxides or sulfones | Hydrogen peroxide, m-CPBA |
| Reduction | Reduces carboxylic acid to alcohols | LiAlH4, NaBH4 |
| Electrophilic Substitution | Forms halogenated or nitrated derivatives | Halogens, nitric acid |
Biology
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures have shown antibacterial and antifungal activities.
- Anticancer Potential : Investigations into pyrazole derivatives have highlighted their potential as anticancer agents by inhibiting tumor growth through specific mechanisms of action.
Medicine
The compound is being explored for its therapeutic effects:
- Drug Development : this compound is considered a lead compound in the development of new pharmaceuticals targeting various diseases due to its bioactive properties.
Case Studies
Several studies have investigated the efficacy of this compound and its derivatives:
- Antimicrobial Activity Study : A study assessed the antibacterial efficacy of several pyrazole derivatives, including this compound, against common pathogens. Results indicated significant inhibition zones compared to control groups.
- Anticancer Research : In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cell lines, suggesting a pathway for further drug development.
Mechanism of Action
The mechanism of action of ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Electronic and Steric Effects of Substituents
- Thienyl vs. Phenyl Groups: The thienyl group in the target compound introduces sulfur-based resonance and polarizability, which can enhance intermolecular interactions (e.g., hydrogen bonding, π-stacking) compared to phenyl analogs .
- Methyl Substitution : Adding a methyl group at the pyrazole 1-position (e.g., CAS 86181-71-7) sterically shields the nitrogen, reducing tautomerism and stabilizing the compound in specific tautomeric forms. This modification is critical in medicinal chemistry to control metabolic pathways .
Impact of Heterocyclic Core Modifications
Replacing the pyrazole with a pyrrole ring (e.g., CAS 31894-56-1) alters the compound’s aromaticity and hydrogen-bonding capacity.
Functional Group Variations
- Fluoro and Methoxy Substituents : Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate (CAS 1326810-54-1) combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups, creating a polarized aromatic system. This could enhance binding specificity in enzyme inhibition .
- Ethoxycarbonyl Group : The ethoxycarbonyl moiety in all analogs serves as a versatile handle for hydrolysis to carboxylic acids or transesterification, enabling downstream derivatization .
Biological Activity
Ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects, supported by relevant research findings and data tables.
- Chemical Name: this compound
- CAS Number: 121195-03-7
- Molecular Formula: C11H12N2O2S
- Molecular Weight: 236.29 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It may modulate enzyme activity or bind to specific receptors, leading to altered cellular responses. Key mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes.
- Receptor Binding: It can bind to receptors, influencing signaling pathways crucial for cellular function .
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents .
Anticancer Activity
Research has demonstrated the potential anticancer properties of this compound. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines.
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15.0 |
| MCF7 (Breast Cancer) | 20.5 |
| A549 (Lung Cancer) | 18.0 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's effectiveness against various cancer types .
Anti-inflammatory Activity
This compound also exhibits anti-inflammatory properties. Studies have shown that it can reduce inflammation in animal models, potentially through the inhibition of pro-inflammatory cytokines.
Table 3: Anti-inflammatory Effects in Animal Models
| Model | Inhibition (%) |
|---|---|
| Carrageenan-induced edema | 70% |
| Lipopolysaccharide-induced inflammation | 65% |
These findings suggest a promising avenue for therapeutic applications in inflammatory diseases .
Case Studies
Recent studies have focused on optimizing the structure of pyrazole derivatives to enhance their biological activity. For instance, modifications in the substituents on the pyrazole ring have led to improved efficacy against Trypanosoma cruzi, the causative agent of Chagas disease, indicating the versatility of this scaffold in drug design.
In a comparative study, ethyl 5-thien-2-yl derivatives were evaluated alongside other pyrazole compounds, revealing that small changes in structure could significantly impact biological outcomes, including toxicity and efficacy against target pathogens .
Q & A
Q. What are the standard synthetic routes for ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate?
A common method involves condensation reactions of thiophene derivatives with hydrazine hydrate or substituted hydrazines. For example, cyclocondensation of ethyl 2-cyano-3-ethoxyacrylate with thienyl-substituted hydrazides under reflux in ethanol can yield the target compound. Key intermediates are purified via column chromatography (silica gel, hexane/ethyl acetate) and characterized using NMR and LC-MS .
Q. How can the purity and structural integrity of this compound be validated?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and reverse-phase C18 columns (acetonitrile/water mobile phase) is standard. Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) confirms regiochemistry, while high-resolution mass spectrometry (HRMS) validates molecular weight. For example, HRMS (ESI+) typically shows m/z values matching calculated masses .
Q. What solvent systems are suitable for recrystallization or solubility studies?
Ethanol, dichloromethane, and ethyl acetate are empirically validated for pyrazole derivatives. Solubility in aqueous buffers (pH 7.4) should be tested using sonication and centrifugal filtration. Stability under varying temperatures (4°C to 40°C) can be monitored via UV-Vis spectroscopy .
Advanced Research Questions
Q. How can electrochemical methods optimize the synthesis or functionalization of this compound?
Electrochemical oxidative aromatization of pyrazoline precursors (e.g., using Pt electrodes in acetonitrile with tetrabutylammonium hexafluorophosphate as the electrolyte) can yield pyrazole derivatives with high regioselectivity. Cyclic voltammetry helps identify redox potentials for controlled transformations .
Q. What strategies mitigate byproduct formation during synthesis?
Byproducts often arise from incomplete cyclization or oxidation. Kinetic studies using in-situ FTIR or Raman spectroscopy can monitor reaction progress. Optimizing stoichiometry (e.g., 1:1.2 molar ratio of hydrazide to cyanoester) and reaction time (6–12 hours) reduces side products. Purification via preparative HPLC or fractional crystallization improves yield .
Q. How should researchers address contradictory data on thermal stability or decomposition products?
Thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) identifies decomposition temperatures. Gas chromatography-mass spectrometry (GC-MS) of evolved gases detects hazardous byproducts like carbon monoxide or nitrogen oxides. Conflicting literature reports may require replicate experiments under controlled atmospheres .
Q. What methodologies assess the environmental impact of this compound?
OECD Guideline 301 (Ready Biodegradability Test) evaluates mineralization in activated sludge. Ecotoxicity assays (e.g., Daphnia magna acute toxicity) use LC50 determinations. Computational tools like EPI Suite predict bioaccumulation (log Kow) and persistence (BIOWIN models) .
Data Analysis and Experimental Design
Q. How can researchers resolve ambiguities in spectroscopic data (e.g., overlapping NMR signals)?
Advanced techniques like 2D NMR (COSY, HSQC) differentiate proton environments. Deuterated solvents (e.g., DMSO-d6) enhance signal resolution. Density functional theory (DFT) calculations (B3LYP/6-31G*) predict chemical shifts for comparison with experimental data .
Q. What experimental designs optimize reaction yields for scale-up?
Design of experiments (DoE) using response surface methodology (RSM) evaluates factors like temperature, solvent polarity, and catalyst loading. Microreactor systems enhance heat/mass transfer for reproducible scale-up .
Safety and Handling
Q. What precautions are critical for handling this compound in the lab?
Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation. Spills should be absorbed with inert materials (e.g., vermiculite) and disposed via licensed waste services. Avoid contact with strong oxidizers (e.g., HNO3) to prevent exothermic decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
